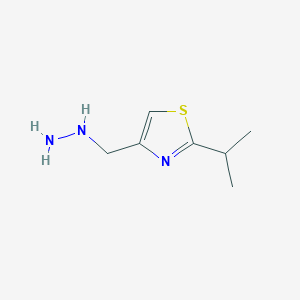
4-(Hydrazinylmethyl)-2-isopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydrazinylmethyl)-2-isopropylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydrazinylmethyl group and an isopropyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of thiazole derivatives with hydrazine derivatives. One common method includes the reaction of 2-isopropylthiazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydrazinylmethyl)-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Hydrazinylmethyl)-2-isopropylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-(Hydrazinylmethyl)-2-isopropylthiazole is not fully understood but is believed to involve interactions with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring may also play a role in binding to specific receptors or enzymes, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydrazinylmethyl)thiazole: Lacks the isopropyl group, which may affect its reactivity and bioactivity.
2-Isopropylthiazole: Lacks the hydrazinylmethyl group, which may reduce its potential for forming hydrogen bonds and interacting with biological targets.
Thiazole: The simplest member of the thiazole family, lacking both the hydrazinylmethyl and isopropyl groups.
Uniqueness
4-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of both the hydrazinylmethyl and isopropyl groups, which may enhance its reactivity and bioactivity compared to simpler thiazole derivatives
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
(2-propan-2-yl-1,3-thiazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-10-6(3-9-8)4-11-7/h4-5,9H,3,8H2,1-2H3 |
Clé InChI |
JMPWWTVGISDSOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CS1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)


![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)

![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)

![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![1-[(R)-(6-Methoxy-4-quinolinyl)(5-vinylquinuclidine-2-yl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12959504.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)



![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
